molecular formula C16H15N3O4S2 B11354543 3,4,5-trimethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

3,4,5-trimethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11354543
M. Wt: 377.4 g/mol
InChI Key: NGKBPPKKFSELMX-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide: is a complex organic compound that features a trimethoxyphenyl group, a thiophenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps:

    Formation of the Trimethoxybenzoyl Chloride: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiophene-2-carboxylic acid hydrazide with thionyl chloride, followed by cyclization with sulfur and hydrazine.

    Coupling Reaction: The final step involves coupling the trimethoxybenzoyl chloride with the thiadiazole derivative in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group.

    Reduction: Reduction reactions can occur at the nitro groups if present.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or hydroxylamines.

    Substitution: Products will vary depending on the nucleophile used but may include various substituted benzamides.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, this compound can be used to study the effects of thiadiazole derivatives on various biological pathways.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus disrupting cell division. The thiadiazole ring can interact with various enzymes, potentially inhibiting their activity. These interactions can lead to the compound’s observed biological effects, such as anti-cancer and anti-inflammatory activities.

Comparison with Similar Compounds

  • 3,4,5-Trimethoxybenzamide
  • 3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide
  • 3,4,5-Trimethoxy-N-(3-pyridinyl)benzamide

Comparison: Compared to these similar compounds, 3,4,5-trimethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts additional biological activity and specificity. The thiadiazole ring can enhance the compound’s ability to interact with specific molecular targets, making it a more potent and selective agent in various applications.

Properties

Molecular Formula

C16H15N3O4S2

Molecular Weight

377.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)benzamide

InChI

InChI=1S/C16H15N3O4S2/c1-21-10-7-9(8-11(22-2)13(10)23-3)15(20)18-16-17-14(19-25-16)12-5-4-6-24-12/h4-8H,1-3H3,(H,17,18,19,20)

InChI Key

NGKBPPKKFSELMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=NS2)C3=CC=CS3

Origin of Product

United States

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